molecular formula C10H18ClNO4S B13213152 tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate

Cat. No.: B13213152
M. Wt: 283.77 g/mol
InChI Key: LJBYJUWBNKFPBI-UHFFFAOYSA-N
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Description

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate (CAS: 877964-32-4) is a specialized organosulfur compound featuring a cyclobutyl backbone substituted with a chlorosulfonylmethyl group and a tert-butyl carbamate moiety. This compound is structurally distinct due to its strained four-membered cyclobutane ring and the presence of a reactive chlorosulfonyl (–SO₂Cl) group, which facilitates nucleophilic substitution reactions. It is primarily utilized in pharmaceutical and agrochemical synthesis as a sulfonamide precursor or as a building block for bioactive molecules . Stereoisomerism is notable in this compound, with both (1r,3r)- and (1s,3s)-configurations documented, influencing its reactivity and application in enantioselective syntheses .

Properties

Molecular Formula

C10H18ClNO4S

Molecular Weight

283.77 g/mol

IUPAC Name

tert-butyl N-[3-(chlorosulfonylmethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-8-4-7(5-8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

LJBYJUWBNKFPBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The most common synthetic approach involves the reaction between tert-butyl carbamate and chlorosulfonylmethyl cyclobutane under controlled laboratory conditions. The reaction typically proceeds via nucleophilic substitution where the carbamate nitrogen attacks the electrophilic chlorosulfonylmethyl moiety on the cyclobutyl ring, forming the desired product.

  • Starting Materials:

    • tert-Butyl carbamate (a protected amine source)
    • Chlorosulfonylmethyl cyclobutane (electrophilic sulfonyl chloride derivative)
  • Typical Conditions:

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0 to 5 °C to control reactivity and avoid decomposition
    • Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis of sensitive groups
    • Base: Triethylamine or other organic bases to scavenge HCl formed during the reaction

This reaction yields this compound with moderate to good purity, which can be further purified by column chromatography or recrystallization.

Stepwise Functional Group Introduction

To optimize yield and purity, a stepwise approach is often employed:

  • Synthesis of chlorosulfonylmethyl cyclobutane intermediate:

    • Starting from cyclobutylmethyl derivatives, sulfonation is performed using chlorosulfonic acid (ClSO3H) or thionyl chloride (SOCl2) under controlled low temperatures.
    • This step requires careful temperature control (0–5 °C) to prevent ring strain-induced decomposition or over-sulfonation.
  • Coupling with tert-butyl carbamate:

    • The chlorosulfonylmethyl cyclobutane intermediate is reacted with tert-butyl carbamate in anhydrous solvent with base.
    • Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purification:

    • Silica gel column chromatography using ethyl acetate/hexane gradients.
    • Final recrystallization from dichloromethane/hexane mixtures to enhance purity.

Chemical Reaction Analysis and Considerations

Aspect Details
Reactive Functional Groups Chlorosulfonyl (–SO₂Cl) group is highly electrophilic and reactive towards nucleophiles.
Reaction Sensitivities Chlorosulfonyl group is hydrolytically sensitive; avoid moisture and basic aqueous conditions.
Purification Techniques Column chromatography (silica gel), recrystallization from DCM/hexane.
Analytical Monitoring TLC, HPLC for reaction progress; NMR and MS for structural confirmation.
Stability Notes Store under inert atmosphere at low temperatures (-20 °C) to prevent hydrolysis and degradation.

Research Findings and Optimization Notes

  • Yield Improvement:

    • Stepwise protection and sulfonation reduce side reactions.
    • Maintaining low temperature (0–5 °C) during sulfonation and coupling minimizes cyclobutane ring strain-related decomposition.
  • Purity Enhancement:

    • Use of dry, anhydrous solvents and inert atmosphere prevents hydrolysis of chlorosulfonyl group.
    • Careful chromatographic purification removes unreacted starting materials and side products.
  • Structural Confirmation:

    • NMR Spectroscopy: ¹H and ¹³C NMR confirm cyclobutyl ring substitution pattern and carbamate integration.
    • Mass Spectrometry (HRMS): Confirms molecular ion peak and fragmentation consistent with the compound.
    • FT-IR: Characteristic peaks for carbamate N–H (~3300 cm⁻¹) and sulfonyl S=O (~1350–1150 cm⁻¹) groups.
  • Stability Studies:

    • Hydrolytic sensitivity of the chlorosulfonyl group necessitates storage under dry, inert conditions.
    • Accelerated stability tests (40 °C, 75% relative humidity) show degradation to sulfonic acid derivatives if exposed to moisture.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Direct coupling of tert-butyl carbamate with chlorosulfonylmethyl cyclobutane tert-butyl carbamate, chlorosulfonylmethyl cyclobutane, DCM, triethylamine, 0–5 °C Straightforward, moderate yield Sensitive to moisture, requires careful temperature control
Alkoxycarbonylation via mixed carbonates (DPC) Di(2-pyridyl) carbonate, amine, triethylamine High yield, mild conditions Requires availability of amine intermediate
Modified Curtius rearrangement Carboxylic acid, sodium azide, di-tert-butyl dicarbonate Useful for aromatic/aliphatic carbamates May require high temperature, less common for cyclobutyl systems
Indium-mediated carbamate synthesis Indium catalyst, alkyl chloroformate, amine Catalytic, selective, mild Less documented for this specific compound

Chemical Reactions Analysis

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Overview

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is a chemical compound with potential applications in various scientific fields. Its molecular formula is C10H18ClNO4S . The compound features a tert-butyl group attached to a carbamate moiety linked to a cyclobutyl group substituted with a chlorosulfonylmethyl group. This structure gives it unique properties that are of interest in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Here are some potential scientific research applications:

  • Organic Synthesis: It can be employed as a building block in organic synthesis for the preparation of more complex molecules.
  • Enzyme Inhibition: The compound can be utilized in the study of enzyme inhibition. By binding to the active or allosteric site of an enzyme, it can prevent substrate binding and subsequent catalytic activity.
  • Protein Modification: It is also employed in the study of protein modification.
  • Drug Development: The compound can be investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
  • Specialty Chemicals: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Potential Interactions

Interaction studies involving tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate may focus on evaluating the safety and efficacy of this compound in various applications.

Structural Similarities

Several compounds share structural similarities with tert-butyl N-{[3-(chlorosulfonyl)phenyl]methyl}carbamate. Here are some notable examples:

Compound NameUnique Features
tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamateContains a cyclobutyl group; potential for different biological activity
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamateFeatures an oxetane ring; may exhibit unique reactivity patterns
tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamateIncorporates a pyridine; potentially different pharmacological properties

Mechanism of Action

The mechanism of action of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows the compound to modify the function of these biomolecules, making it useful in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and reactivity differences between tert-butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate and analogous compounds:

Compound CAS Number Key Structural Features Reactivity/Applications
This compound 877964-32-4 Cyclobutyl ring, chlorosulfonylmethyl (–CH₂SO₂Cl), tert-butyl carbamate High reactivity via –SO₂Cl; used in sulfonamide coupling and chiral intermediates
tert-Butyl (3-oxocyclopentyl)carbamate 847416-99-3 Cyclopentyl ring, ketone group (–CO), tert-butyl carbamate Ketone enables carbonyl chemistry (e.g., reductive amination); lower electrophilicity
tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate 676371-64-5 Bicyclo[1.1.1]pentane core, amine (–NH₂), tert-butyl carbamate Rigid bicyclic structure enhances metabolic stability; used in drug design
Methyl 3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylate 1403746-38-2 Bicyclo[1.1.1]pentane, methyl ester (–COOMe), tert-butyl carbamate Ester group allows hydrolysis to carboxylic acids; intermediate for polymer chemistry
tert-Butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate 744183-20-8 Azabicyclo[3.2.1]octane, amine (–NH₂), tert-butyl carbamate Nitrogen-containing bicyclic system enhances CNS-targeting drug bioavailability

Key Observations:

Ring Strain vs. Stability :

  • The cyclobutane ring in the target compound introduces strain, enhancing reactivity compared to larger rings (e.g., cyclopentane in CAS 847416-99-3) .
  • Bicyclo[1.1.1]pentane derivatives (e.g., 676371-64-5) exhibit exceptional rigidity, making them valuable in medicinal chemistry for improving drug stability .

Functional Group Diversity :

  • The chlorosulfonyl group in 877964-32-4 enables sulfonamide bond formation, a critical step in protease inhibitor synthesis. In contrast, the ketone in 847416-99-3 supports reductive amination or Grignard reactions .
  • Methyl esters (e.g., 1403746-38-2) are hydrolyzed to carboxylic acids, expanding utility in polymer or peptide synthesis .

Stereochemical Considerations :

  • Stereoisomerism in 877964-32-4 allows enantioselective synthesis of chiral drugs, whereas bicyclo[1.1.1]pentane derivatives lack such isomerism due to symmetry .

Bioactivity Profiles: Azabicyclo[3.2.1]octane derivatives (e.g., 744183-20-8) demonstrate enhanced blood-brain barrier penetration, making them ideal for neuroactive compounds.

Biological Activity

tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a chlorosulfonyl moiety attached to a cyclobutyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆ClNO₄S
  • Molecular Weight : 305.78 g/mol
  • CAS Number : 1823231-31-7
  • IUPAC Name : Carbamic acid, N-[[3-(chlorosulfonyl)phenyl]methyl]-, 1,1-dimethylethyl ester

The compound features a tert-butyl group that enhances lipophilicity and steric hindrance, potentially affecting its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The chlorosulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is crucial for compounds intended for therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, although specific mechanisms remain to be fully elucidated.

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes. For instance:

  • Inhibition of Specific Enzymes : Interaction studies indicate that this compound may inhibit enzymes involved in metabolic pathways. The degree of inhibition varies based on the enzyme's structure and the presence of the chlorosulfonyl group .

Case Studies

  • Antifungal Activity : In a comparative study involving antifungal agents, this compound was tested against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. Results indicated moderate antifungal activity, suggesting potential as a therapeutic agent .
  • Lipophilicity and Metabolic Stability : Research into the lipophilicity of derivatives showed that compounds with similar structures exhibited varied metabolic stability. The presence of the tert-butyl group was noted to enhance lipophilicity while maintaining bioactivity .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct characteristics:

Compound NameStructureUnique Features
tert-butyl N-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamateStructureContains a cyclobutyl group; potential for different biological activity.
tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamateStructureFeatures an oxetane ring; may exhibit unique reactivity patterns.
tert-butyl N-[6-(1-aminoethyl)pyridin-2-yl]carbamateStructureIncorporates a pyridine; potentially different pharmacological properties.

The unique chlorosulfonyl substitution in this compound may impart distinctive reactivity compared to these similar compounds.

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate be optimized to improve yield and purity?

  • Methodological Answer :

  • Use stepwise protection-deprotection strategies for the cyclobutyl and chlorosulfonyl groups. For example, introduce the chlorosulfonyl moiety via sulfonation of a pre-functionalized cyclobutane intermediate under controlled conditions (e.g., SOCl₂ or ClSO₃H at 0–5°C) .
  • Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., over-sulfonation or cyclobutane ring strain-induced decomposition) .
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) and final product via recrystallization (e.g., dichloromethane/hexane) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify cyclobutyl geometry (e.g., cis/trans isomerism) and chlorosulfonyl methyl integration .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate the carbamate and sulfonyl groups .
  • FT-IR : Identify characteristic peaks for N–H (carbamate, ~3300 cm⁻¹) and S=O (chlorosulfonyl, ~1350–1150 cm⁻¹) .

Q. How does the chlorosulfonyl group influence the compound’s stability under basic or aqueous conditions?

  • Methodological Answer :

  • The chlorosulfonyl group is hydrolytically sensitive. Avoid prolonged exposure to water or basic buffers (pH > 8). Stabilize solutions using anhydrous solvents (e.g., THF, DCM) and store under inert gas (N₂/Ar) at –20°C .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring to quantify degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chlorosulfonylmethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • The chlorosulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methylene carbon for nucleophilic attack. Computational studies (DFT) can model transition states for SN2 reactions with amines or thiols .
  • Experimentally, track reaction kinetics using ¹H NMR (e.g., disappearance of CH₂Cl signal) under varying temperatures and solvents (polar aprotic vs. protic) .

Q. How can computational modeling predict the compound’s compatibility with enzyme-active sites in drug discovery?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., proteases) to assess binding affinity of the chlorosulfonylmethyl-cyclobutylcarbamate scaffold .
  • Analyze steric clashes and electrostatic interactions (e.g., sulfonyl oxygens with catalytic residues) using molecular dynamics simulations (AMBER/GROMACS) .

Q. What strategies mitigate decomposition during catalytic hydrogenation of the cyclobutyl ring?

  • Methodological Answer :

  • Use low-pressure H₂ (1–2 atm) and Pd/C or PtO₂ catalysts to avoid ring-opening side reactions. Pre-reduce catalyst activity via pre-adsorption of inhibitors (e.g., quinoline) .
  • Monitor reaction progress in real-time using in situ FT-IR or Raman spectroscopy to detect intermediates (e.g., dihydro derivatives) .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved N95/P2 respirators if ventilation is inadequate; upgrade to full-face respirators with ABEK-P3 filters for prolonged exposure .
  • Skin Protection : Wear nitrile gloves (≥0.11 mm thickness) and chemically resistant lab coats. Decontaminate spills immediately with sodium bicarbonate to neutralize acidic byproducts .

Q. How should waste containing this compound be disposed of?

  • Methodological Answer :

  • Neutralize chlorosulfonyl-containing waste with excess ice-cold NaOH (10% w/v) to convert it to non-hazardous sulfonate salts. Collect neutralized solutions in designated containers for incineration .

Data Gaps and Contradictions

  • Stability Data : and note missing physical/chemical property data (e.g., melting point, logP). Researchers should empirically determine these using DSC and shake-flask methods .
  • Ecotoxicity : No ecotoxicological data are available in the evidence. Standard OECD 201/202 tests (algae/daphnia toxicity) are recommended for environmental risk assessment .

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